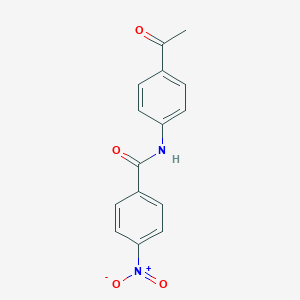

N-(4-acetylphenyl)-4-nitrobenzamide

Description

Significance of Benzamide (B126) and Nitrobenzamide Scaffolds in Contemporary Chemical Science

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry. ontosight.aiwalshmedicalmedia.com Benzamide derivatives are known to exhibit a wide array of pharmacological activities. walshmedicalmedia.comresearchgate.net The versatility of the benzamide core allows for structural modifications that can fine-tune its biological and chemical properties. ontosight.ai

The introduction of a nitro group to the benzamide structure, forming a nitrobenzamide, further enhances its chemical diversity and reactivity. The nitro group is a strong electron-withdrawing group, which can significantly alter the molecule's electronic properties, polarity, and potential for intermolecular interactions. mdpi.com This feature is often exploited in drug design to enhance bioactivity. mdpi.commdpi.com Nitro-containing compounds have been investigated for a range of therapeutic applications. mdpi.com The strategic placement of the nitro group can also be crucial for activity; for instance, studies on certain benzamides revealed that specific chloro/nitro substitution patterns were key to their function. acs.org

Academic Importance of N-(4-acetylphenyl)-4-nitrobenzamide as a Subject of Fundamental Investigation

This compound has been synthesized and characterized in academic research, often as a building block for more complex molecules. For example, it has been prepared as an intermediate in the synthesis of novel compounds designed as potential inhibitors of soluble epoxide hydrolase. brieflands.com In a study, the compound was synthesized and identified as yellow crystals with a melting point of 179-181 °C. brieflands.com Its synthesis typically involves the reaction of 4-aminoacetophenone with 4-nitrobenzoyl chloride. This straightforward amidation reaction makes it an accessible compound for research purposes. The presence of the acetyl and nitro functional groups on the terminal phenyl rings, bridged by an amide linkage, makes it an interesting subject for studying intermolecular interactions and crystal packing.

Overview of Key Research Avenues for the Chemical Compound

The primary research application of this compound is as an intermediate in multi-step organic synthesis. Its acetyl group provides a reactive handle for further chemical transformations, such as the formation of chalcones. Research has been conducted on the synthesis of novel chalcone (B49325) derivatives starting from N-(4-acetylphenyl)-3-nitrobenzamide, a structurally related compound. yyu.edu.tr Similarly, the acetyl group on this compound can be used to construct larger, more elaborate molecular frameworks.

Furthermore, this compound serves as a precursor in the development of novel heterocyclic compounds. For instance, it has been used in the synthesis of 4,6-disubstituted pyridin-2(1H)-ones, which were then evaluated for their biological activity. brieflands.com The nitro group can also be chemically modified, for example, through reduction to an amine, which opens up another avenue for synthetic diversification.

Below is a table detailing some of the characterization data reported for this compound and a related intermediate.

| Compound Name | Appearance | Melting Point (°C) | Molecular Weight ( g/mol ) |

| This compound | Yellow crystals | 179-181 | 284.26 |

| N-(4-acetylphenyl)-3-chlorobenzamide | White powder | 101-102 | 273.71 |

This data is compiled from research focused on the synthesis of novel enzyme inhibitors. brieflands.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62507-48-6 |

|---|---|

Molecular Formula |

C15H12N2O4 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |

InChI Key |

CZANJAQNQSTZEP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving N 4 Acetylphenyl 4 Nitrobenzamide

Established Synthetic Routes to N-(4-acetylphenyl)-4-nitrobenzamide

The primary method for synthesizing this compound involves the formation of an amide bond, a fundamental transformation in organic chemistry.

Amidation Reactions and Precursor Chemistry

The most common and direct approach to synthesizing this compound is through the acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride. ontosight.aibrieflands.com This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride.

The precursors for this synthesis are commercially available. 4-Aminoacetophenone serves as the amine component, providing the N-(4-acetylphenyl) moiety. The acylating agent, 4-nitrobenzoyl chloride, provides the 4-nitrobenzamide (B147303) portion of the final molecule. The reactivity of the acyl chloride is crucial for the reaction to proceed efficiently.

In a typical procedure, 4-nitrobenzoyl chloride is added to a solution of p-aminoacetophenone in an anhydrous solvent, often in the presence of a base like sodium carbonate and molecular sieves. brieflands.com The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion. The use of anhydrous conditions is important to prevent the hydrolysis of the acyl chloride.

An alternative approach involves the use of coupling reagents to facilitate the amide bond formation from 4-nitrobenzoic acid and 4-aminoacetophenone. While not as direct as using the acyl chloride, this method avoids the handling of the often-lachrymatory and moisture-sensitive acyl chloride.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be influenced by several factors, including the choice of solvent, base, temperature, and reaction time. Researchers have investigated these parameters to maximize the yield and purity of the product.

For instance, the reaction is often stirred overnight at room temperature to ensure completion. brieflands.com The choice of solvent is critical; anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. brieflands.com Following the reaction, the product is typically isolated by pouring the reaction mixture into ice-water, which precipitates the solid this compound. brieflands.com Recrystallization from a suitable solvent, such as ethanol, is then employed to purify the crude product. brieflands.com

The table below summarizes typical reaction conditions and reported yields for the synthesis of this compound and its analogues, highlighting the impact of different reagents and conditions.

| Amine | Acylating Agent | Solvent | Base | Yield | Reference |

| p-Aminoacetophenone | 4-Nitrobenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 4-Methylbenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 4-Chlorobenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 4-Fluorobenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 3-Chlorobenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 3-Methoxybenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

| p-Aminoacetophenone | 2-Fluorobenzoyl chloride | Anhydrous THF | Na2CO3 | - | brieflands.com |

Yield information was not consistently provided in the source material.

Green Chemistry Principles in the Synthesis of Benzamide (B126) Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in organic chemistry. The synthesis of benzamides, including this compound, is no exception, with a focus on reducing waste, avoiding hazardous solvents, and utilizing efficient catalytic systems.

Solvent-Free Synthetic Protocols for Benzamide Formation

A key principle of green chemistry is the reduction or elimination of solvent usage. Solvent-free, or solid-state, reactions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. For the synthesis of benzamide derivatives, solvent-free protocols have been successfully developed. eurjchem.comsharif.edusharif.edu These methods often involve the direct reaction of the amine and the carboxylic acid or its derivative under heating or mechanochemical activation, such as ball milling. eurjchem.comsharif.edumdpi.com

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions, often leading to significantly reduced reaction times and improved yields. nih.gov For example, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been achieved in high yields under solvent-free conditions using microwave irradiation. nih.gov This approach minimizes the use of volatile organic compounds (VOCs), contributing to a greener synthetic process.

Catalyst Development for Environmentally Benign Amidation

The development of efficient and reusable catalysts is another cornerstone of green chemistry. In the context of benzamide synthesis, various catalysts have been explored to facilitate the amidation reaction under milder and more sustainable conditions. researchgate.net

Heterogeneous catalysts, such as solid acid catalysts, are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. orientjchem.orgpatsnap.com For instance, SBA-Pr-SO3H, a nanoporous solid acid catalyst, has been effectively used for the synthesis of benzamide derivatives under solvent-free conditions. orientjchem.org Other examples include the use of Keggin-type heteropolyacids, which have demonstrated high efficiency in the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. nih.gov

Furthermore, the use of transition metal catalysts, such as those based on copper or palladium, has been investigated for amidation reactions. mdpi.comdiva-portal.org While effective, the development of catalysts based on more abundant and less toxic metals is an ongoing area of research. Biocatalysis, employing enzymes to carry out the amidation reaction, represents an increasingly explored avenue for green amide bond formation, offering high selectivity and mild reaction conditions. rsc.org

Synthesis of Structurally Related this compound Analogues for Academic Inquiry

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for exploring the impact of different functional groups on the molecule's properties. Researchers have synthesized a variety of related compounds by modifying both the amine and the benzoyl chloride components.

For example, by reacting p-aminoacetophenone with different substituted benzoyl chlorides (e.g., 4-methylbenzoyl chloride, 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride), a series of N-(4-acetylphenyl)benzamide analogues with varying electronic and steric properties on the benzoyl ring can be obtained. brieflands.com Similarly, using different substituted anilines in reaction with 4-nitrobenzoyl chloride would yield analogues with modifications on the N-phenyl ring.

These synthetic efforts allow for a systematic investigation of how specific structural features influence the chemical and physical properties of the molecule. For instance, the synthesis of N-(4-acetylphenyl)-3-nitrobenzamide allows for a direct comparison of the effect of the nitro group's position on the benzoyl ring. yyu.edu.tr The data gathered from studying these analogues is invaluable for a deeper understanding of the fundamental chemistry of this class of compounds.

The following table provides examples of synthesized analogues and their reported melting points, which is a key physical property for characterization.

| Compound Name | Melting Point (°C) | Reference |

| N-(4-acetylphenyl)benzamide | 204-206 | brieflands.com |

| N-(4-acetylphenyl)-4-methylbenzamide | 226-227 | brieflands.com |

| N-(4-acetylphenyl)-4-chlorobenzamide | 162-163 | brieflands.com |

| N-(4-acetylphenyl)-4-fluorobenzamide | 112-114 | brieflands.com |

| This compound | 179-181 | brieflands.com |

| N-(4-acetylphenyl)-3-chlorobenzamide | 101-102 | brieflands.com |

| N-(4-acetylphenyl)-3-methoxybenzamide | 88-90 | brieflands.com |

| N-(4-acetylphenyl)-2-fluorobenzamide | 89-91 | brieflands.com |

Design and Derivatization Strategies for Systematic Studies

The chemical scaffold of this compound serves as a valuable starting point for the design and synthesis of new molecules with potential therapeutic applications, particularly in the realm of anticancer research. nih.govnih.gov Systematic derivatization of this core structure allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for understanding how specific molecular features influence biological activity. nih.govdrugdesign.org

A primary derivatization strategy involves the modification of the acetylphenyl moiety. For instance, the acetyl group can serve as a handle for introducing new functionalities. One common transformation is the Claisen-Schmidt condensation reaction, where the this compound is reacted with various substituted aromatic aldehydes. researchgate.netmdpi.com This reaction yields a series of chalcone (B49325) derivatives, which are known to possess a wide range of biological activities, including anticancer properties. nih.govnih.govresearchgate.net The systematic variation of the substituents on the aromatic aldehyde allows for a thorough investigation of how these changes impact the molecule's efficacy. researchgate.netmdpi.com

Another design strategy focuses on the benzamide portion of the molecule. By synthesizing a library of N-(4-acetylphenyl)benzamides with different substituents on the benzoyl ring, researchers can probe the electronic and steric requirements for optimal activity. researchgate.net For example, reacting 4-aminoacetophenone with a variety of substituted benzoyl chlorides (e.g., 4-methoxy, 4-chloro, 4-nitro) provides a direct method for creating a diverse set of analogs for systematic study. researchgate.netbrieflands.com

These strategic modifications and the subsequent biological evaluation of the resulting derivatives provide valuable data for identifying the key pharmacophoric elements and for the rational design of more potent and selective therapeutic agents. nih.govdrugdesign.org

Table 1: Derivatization Strategies for this compound

| Starting Material | Reagent | Key Transformation | Resulting Derivative Class | Purpose |

| This compound | Substituted Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcones | SAR studies, Anticancer activity screening researchgate.netmdpi.com |

| 4-Aminoacetophenone | Substituted Benzoyl Chlorides | Acylation | Substituted N-(4-acetylphenyl)benzamides | SAR studies researchgate.net |

Novel Synthetic Approaches for Benzamide Core Structures

The synthesis of the this compound core is a fundamental step in the development of its derivatives. The most conventional and widely reported method for its preparation is the acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride. researchgate.netbrieflands.com

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netbrieflands.com The reaction is often performed in a suitable organic solvent like anhydrous tetrahydrofuran (THF) at room temperature. brieflands.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is typically isolated by pouring the reaction mixture into ice-water, which causes the this compound to precipitate out of the solution. brieflands.com The solid product can then be collected by filtration and purified by recrystallization from a solvent such as ethanol. brieflands.com

While this method is robust, the field of organic synthesis is continually evolving, with a focus on developing more efficient, environmentally friendly, and atom-economical processes. Novel methods for the formation of amide bonds are an active area of research. mdpi.comacs.org These can include the use of different coupling reagents or catalytic systems that can operate under milder conditions or with a broader range of substrates. For instance, some modern approaches to benzamide synthesis involve the reaction of substituted benzoic acids with amines using activating agents like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) or carbodiimides. mdpi.comsmolecule.com Although the direct acylation of 4-aminoacetophenone with 4-nitrobenzoyl chloride remains a common and effective method for synthesizing this compound, the exploration of these newer synthetic strategies could offer advantages in terms of yield, purity, and sustainability.

The structural confirmation of the synthesized this compound is typically achieved through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). brieflands.comnih.gov

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Aminoacetophenone | 4-Nitrobenzoyl Chloride | Anhydrous THF, Na2CO3, Room Temperature | This compound brieflands.com |

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Acetylphenyl 4 Nitrobenzamide

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of molecules. The vibrational modes are sensitive to the bond strengths, molecular geometry, and intermolecular interactions.

Analysis of Molecular Vibrations and Functional Group Assignments

The FT-IR and Raman spectra of N-(4-acetylphenyl)-4-nitrobenzamide are expected to be rich with distinct bands corresponding to the vibrations of its various functional moieties: the acetyl group, the phenyl rings, the amide linkage, and the nitro group.

Key vibrational modes anticipated for this compound include:

Amide Group Vibrations: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is expected around 1630-1695 cm⁻¹, and the amide II band (a mix of N-H bending and C-N stretching) usually appears between 1510 and 1570 cm⁻¹.

Nitro Group Vibrations: The nitro (NO₂) group is characterized by strong absorptions. The asymmetric stretching vibration is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration occurs between 1300 and 1370 cm⁻¹.

Acetyl Group Vibrations: The acetyl moiety will exhibit a strong C=O stretching band, typically in the range of 1690-1720 cm⁻¹. The C-H stretching of the methyl group is expected around 2850-3000 cm⁻¹.

Aromatic Ring Vibrations: The two phenyl rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 680-900 cm⁻¹ range.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. While polar groups like C=O and NO₂ tend to show strong IR bands, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | FT-IR |

| Amide | C=O Stretch (Amide I) | 1630-1695 | FT-IR |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1510-1570 | FT-IR |

| Nitro | Asymmetric NO₂ Stretch | 1500-1570 | FT-IR |

| Nitro | Symmetric NO₂ Stretch | 1300-1370 | FT-IR, Raman |

| Acetyl | C=O Stretch | 1690-1720 | FT-IR |

| Aromatic | C-H Stretch | >3000 | FT-IR, Raman |

| Aromatic | C=C Stretch | 1450-1600 | FT-IR, Raman |

Probing Intermolecular Interactions and Hydrogen Bonding Networks through Vibrational Signatures

The presence of the amide N-H group as a hydrogen bond donor and the carbonyl (amide and acetyl) and nitro groups as hydrogen bond acceptors suggests the high likelihood of intermolecular hydrogen bonding in the solid state of this compound. These interactions can significantly influence the position and shape of the vibrational bands.

A broadening and red-shift (shift to lower wavenumber) of the N-H stretching band in the FT-IR spectrum is a classic indicator of hydrogen bond formation mdpi.com. The strength of the hydrogen bond correlates with the extent of this shift. Similarly, the C=O stretching bands of both the amide and acetyl groups may also shift to lower frequencies upon involvement in hydrogen bonding. In some cases, new vibrational modes corresponding to the hydrogen bond itself may appear at very low frequencies.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, providing detailed information about its connectivity and structure.

Proton and Carbon Chemical Environment Analysis

The ¹H and ¹³C NMR spectra of this compound would display a series of signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR Spectrum: The aromatic protons on the two phenyl rings are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on their position relative to the electron-withdrawing nitro and acetyl groups and the amide linkage. The amide proton (N-H) is anticipated to appear as a broad singlet further downfield, often above 8.5 ppm. The three protons of the acetyl methyl group would give rise to a sharp singlet in the upfield region, likely around 2.5 ppm.

¹³C NMR Spectrum: The carbonyl carbons of the amide and acetyl groups are expected to be the most downfield signals, typically appearing in the 165-198 ppm range. The aromatic carbons would resonate between approximately 118 and 150 ppm. The carbon atom attached to the nitro group would be significantly deshielded. The methyl carbon of the acetyl group would be the most upfield signal, expected around 25-30 ppm.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | >8.5 (broad singlet) | - |

| Aromatic (Ar-H) | 7.5 - 8.5 | 118 - 150 |

| Acetyl (CH₃) | ~2.5 (singlet) | 25 - 30 |

| Carbonyl (Amide C=O) | - | 165 - 175 |

| Carbonyl (Acetyl C=O) | - | 190 - 198 |

Conformational Insights via NMR Spectroscopic Data

While detailed conformational analysis often requires advanced NMR techniques and computational modeling, some insights can be gleaned from standard spectra. The chemical shift of the amide proton can be sensitive to its environment and participation in hydrogen bonding. Restricted rotation around the amide C-N bond is a common phenomenon in amides and can sometimes lead to the observation of distinct NMR signals for atoms near the amide bond at low temperatures. In some cases, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons, providing clues about the preferred conformation of the molecule in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl rings, the amide group, and the nitro group.

The presence of these extended chromophores would likely result in strong absorption bands in the ultraviolet region. The nitrobenzene (B124822) moiety is known to have a strong absorption band, and its conjugation with the rest of the molecule would influence the position of the absorption maximum (λ_max). Similarly, the acetylphenyl group also contributes to the electronic structure. The main absorption bands are likely to be observed in the range of 250-350 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity.

| Electronic Transition | Expected λ_max (nm) | Associated Moiety |

|---|---|---|

| π → π* | 250 - 350 | Conjugated aromatic system, nitro group |

Electronic Transitions and Chromophore Characterization

The electronic absorption spectrum of this compound is defined by the chromophoric systems present within its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The principal chromophores in this compound are the 4-nitrobenzoyl moiety and the 4-acetylphenyl moiety, linked by an amide bridge.

The electronic structure is characterized by extensive π-conjugation across the benzamide (B126) core, which is influenced by the potent electron-withdrawing nitro group (-NO₂) and the acetyl group (-COCH₃). These features give rise to distinct electronic transitions, primarily of the π→π* and n→π* types.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the aromatic rings and the carbonyl groups. The extended conjugation between the phenyl rings through the amide linkage, coupled with the strong electron-withdrawing nature of the nitro group, typically shifts these absorption bands to longer wavelengths (a bathochromic shift). Aromatic compounds and substituted benzamides are known to exhibit intense π→π* transitions. researchgate.net

n→π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups, or the nitrogen of the amide) is promoted to a π* antibonding orbital. These transitions are characteristically weak and are often observed as shoulders on the more intense π→π* absorption bands.

| Transition Type | Associated Chromophore | Expected Characteristics |

|---|---|---|

| π→π | 4-Nitrobenzoyl system, 4-Acetylphenyl system, Amide C=O | High-intensity absorption bands, likely at longer wavelengths due to conjugation and electron-withdrawing groups. |

| n→π | Carbonyl (C=O) groups of amide and acetyl functions, Nitro (NO₂) group | Low-intensity absorption, may appear as a shoulder on the main π→π* peak. |

High-Resolution Mass Spectrometry

Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of this compound. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₅H₁₂N₂O₄) is 284.0797 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the compound's elemental composition.

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, offering profound insights into its molecular structure. The fragmentation of amides is well-characterized and typically involves the cleavage of the bonds adjacent to the carbonyl group, particularly the amide C-N bond. libretexts.org In the case of this compound, ionization would likely produce a molecular ion [M]⁺• or a protonated molecule [M+H]⁺, which then undergoes collision-induced dissociation to yield a series of diagnostic fragment ions.

The most anticipated fragmentation pathway is the cleavage of the amide bond, which is the most labile bond in the structure. This cleavage can occur in two primary ways:

Formation of the 4-nitrobenzoyl cation: Cleavage of the C-N amide bond can generate the highly stable 4-nitrobenzoyl cation at m/z 150. This fragment is characteristic of molecules containing a 4-nitrobenzoyl substructure.

Formation of fragments from the 4-acetylphenylamine portion: The other part of the molecule could lead to fragments corresponding to the 4-acetylphenylaminyl radical or related ions, such as the ion at m/z 134.

Further fragmentation of these primary ions can also occur. For example, the 4-nitrobenzoyl cation (m/z 150) can lose the neutral molecule nitric oxide (NO) to form a fragment at m/z 120, or lose carbon monoxide (CO) to yield the 4-nitrophenyl cation at m/z 122. The fragment at m/z 134 could lose a methyl radical to generate a fragment at m/z 119.

| m/z (Da) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 284.0797 | [M]⁺• (Molecular Ion) | C₁₅H₁₂N₂O₄ | Parent molecule |

| 150.0135 | 4-Nitrobenzoyl cation | C₇H₄NO₃ | Cleavage of the amide C-N bond |

| 134.0597 | 4-Acetylanilinium ion | C₈H₈NO | Cleavage of the amide C-N bond with hydrogen transfer |

| 122.0369 | 4-Nitrophenyl cation | C₆H₄NO₂ | Loss of CO from the m/z 150 fragment |

| 120.0287 | Benzoyl cation derivative | C₇H₄O₂ | Loss of NO from the m/z 150 fragment |

| 92.0260 | Phenylnitrene cation | C₆H₄N | Loss of CO₂ from the m/z 150 fragment |

Crystallographic Analysis and Solid State Architectural Studies of N 4 Acetylphenyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Studies of Benzamide (B126) Derivatives

Single crystal X-ray diffraction provides a high-resolution view of the molecular structure and arrangement of N-(4-acetylphenyl)-4-nitrobenzamide in the crystalline state.

Determination of Molecular Conformation and Bond Geometries

The molecular structure of this compound, as determined by single crystal X-ray diffraction, reveals a non-planar conformation. The dihedral angle between the acetylphenyl ring and the nitrobenzamide core is a key conformational parameter. In related benzamide structures, this twist is influenced by the electronic and steric nature of the substituents. The amide linkage itself generally exhibits a planar geometry due to delocalization of the nitrogen lone pair into the carbonyl group.

Bond lengths and angles within the molecule are generally within expected ranges for similar organic compounds. The C-N bond of the amide linkage typically shows partial double bond character, being shorter than a typical C-N single bond. The geometry around the sulfur atom in sulfonamide analogues is often a distorted tetrahedron.

Table 1: Selected Bond Lengths for a Representative Benzamide Derivative

| Bond | Length (Å) |

|---|---|

| C-N (amide) | 1.35 |

| C=O (amide) | 1.24 |

| C-C (aromatic) | 1.39 |

| N-O (nitro) | 1.22 |

| C-C (acetyl) | 1.51 |

Table 2: Selected Bond Angles for a Representative Benzamide Derivative

| Angle | Degree (°) |

|---|---|

| O-C-N (amide) | 122 |

| C-N-C (amide) | 125 |

| O-N-O (nitro) | 124 |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Motifs

The crystal structure of this compound is stabilized by a network of intermolecular interactions. Hydrogen bonds are the most significant of these, playing a crucial role in the formation of the supramolecular architecture. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O).

Table 3: Hydrogen Bond Geometry for a Representative Benzamide Derivative

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) |

Analysis of Crystal Packing Arrangements and Supramolecular Synthons

The concept of supramolecular synthons is a powerful tool for understanding and predicting crystal structures. semanticscholar.org These are robust and recurring patterns of intermolecular interactions. In the case of this compound, several synthons can be anticipated. The amide-amide catemer or dimer synthon is common in primary and secondary amides.

Powder X-ray Diffraction and Polymorphism Investigations

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials and the investigation of polymorphism. rigaku.comresearchgate.netcreative-biostructure.com

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.com Different polymorphs of a substance can exhibit distinct physical and chemical properties. PXRD is a primary method for identifying and distinguishing between different polymorphic forms, as each form will produce a unique diffraction pattern.

While extensive studies on the polymorphism of this compound are not widely reported, the potential for different packing arrangements due to the flexibility of the molecule and the variety of intermolecular interactions suggests that polymorphism is possible. The identification of different polymorphs would involve comparing the experimental PXRD patterns of different batches of the compound.

Computational Prediction of Crystal Structures

The in silico prediction of crystal structures, often referred to as crystal structure prediction (CSP), has emerged as a powerful tool in materials science and pharmaceutical development. researchgate.netannualreviews.org It offers the potential to identify plausible crystal packing arrangements and polymorphs of a molecule before or in parallel with experimental crystallization studies. For a molecule such as this compound, with its conformational flexibility and potential for various intermolecular interactions, CSP methods can provide valuable insights into its solid-state landscape.

The fundamental goal of CSP is to find the most thermodynamically stable crystal structures by searching for the global and low-lying local minima on the lattice energy surface. rsc.org The process typically involves two main stages: generating a diverse set of plausible crystal structures and then ranking them based on their calculated lattice energies. wikipedia.org

Methodologies for generating candidate structures are varied and include algorithms based on random sampling, simulated annealing, and evolutionary principles. wikipedia.org These methods explore the vast conformational and packing space available to the molecule. For a molecule like this compound, the flexibility around the amide bond and the orientation of the acetyl and nitro groups would be critical parameters to consider during the structure generation phase.

A hypothetical CSP study on this compound would likely predict several potential polymorphs. The table below illustrates the type of data that such a study could generate, showcasing a few hypothetical low-energy predicted structures.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

| Form I | P2₁/c | -150.2 | 0.0 | a=10.5, b=8.2, c=15.1; β=95.2 |

| Form II | P-1 | -148.9 | 1.3 | a=7.8, b=9.5, c=11.3; α=88.1, β=102.4, γ=91.5 |

| Form III | C2/c | -147.5 | 2.7 | a=20.1, b=5.6, c=12.4; β=108.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational crystal structure prediction study.

In the case of substituted benzamides, computational studies have highlighted the intricate balance of intermolecular interactions that govern crystal packing. acs.orgnih.gov For this compound, the interplay between N-H···O hydrogen bonds involving the amide group, C-H···O interactions with the acetyl and nitro groups, and π-π stacking of the aromatic rings would be critical in determining the most stable polymorphs. CSP would allow for a detailed analysis of these competing interactions in the predicted crystal structures.

Furthermore, computational predictions can help rationalize experimental observations, such as the appearance of metastable polymorphs or disordered structures. researchgate.netacs.org By mapping the crystal energy landscape, CSP can reveal the thermodynamic feasibility of different packing arrangements and provide a basis for understanding the kinetic factors that may favor the crystallization of one form over another.

Computational Chemistry and Theoretical Mechanistic Investigations of N 4 Acetylphenyl 4 Nitrobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N-(4-acetylphenyl)-4-nitrobenzamide. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the molecule's electronic landscape and energetics.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Surfaces

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netwuxiapptec.com A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies, and consequently, the energy gap. This information is vital for predicting how the molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) surface is another powerful tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. The MEP surface helps in identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and acetyl groups, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide and phenyl rings, highlighting areas susceptible to nucleophilic attack. This visual information is invaluable for understanding intermolecular interactions and predicting reaction sites.

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Calculated Value | Significance |

| HOMO Energy | Value (eV) | Indicates electron-donating ability |

| LUMO Energy | Value (eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value (eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule |

Note: The specific values in this table are placeholders and would be determined from actual DFT or ab initio calculations.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound from first principles. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are particularly useful. By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O (carbonyl) groups in the acetyl and amide functionalities, the N-H stretch of the amide, and the symmetric and asymmetric stretches of the NO2 (nitro) group can be precisely identified. researchgate.netnih.gov

Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of electronic transitions. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores present in the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the central amide linkage. Conformational analysis aims to identify the stable conformers (rotational isomers) of the molecule and to determine their relative energies. libretexts.org This is achieved by mapping the potential energy surface (PES) of the molecule as a function of specific dihedral angles.

By systematically rotating key bonds and calculating the energy at each step, a potential energy diagram can be constructed. youtube.com This diagram reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most stable conformation. chemrxiv.org Steric hindrance between the bulky phenyl rings and the acetyl and nitro groups will play a significant role in determining the preferred conformation. libretexts.org Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Dynamic Behavior of the Chemical Compound

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of molecular motions and interactions in a simulated environment.

Exploration of Conformational Dynamics and Intermolecular Interactions in Condensed Phases

In a real-world scenario, such as in a solvent or a biological system, this compound is not an isolated entity. MD simulations can be used to study the conformational dynamics of the molecule in a condensed phase, such as in water or an organic solvent. rsc.org These simulations can reveal how the presence of solvent molecules affects the conformational preferences and the flexibility of the molecule.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, if this compound is being investigated as a potential ligand for a protein, MD simulations can be used to model the ligand-protein complex. These simulations can provide detailed information about the stability of the binding, the specific hydrogen bonds, and hydrophobic interactions that hold the ligand in the binding pocket of the protein. nih.govresearchgate.net The root mean square deviation (RMSD) of the ligand's position over the course of the simulation is often used to assess the stability of the binding. rsc.org

Reaction Mechanism Elucidation for Transformations Involving the Chemical Compound

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, transition states, the entire reaction pathway can be mapped out. frontiersin.org

For example, if this compound were to undergo a hydrolysis reaction, computational methods could be used to determine the energy barrier for the nucleophilic attack of a water molecule on the carbonyl carbon of the amide. This would involve locating the transition state structure and calculating its energy relative to the reactants. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. This level of detail is often difficult to obtain through experimental methods alone.

Structure Property Relationship Spr and Structure Activity Relationship Sar Methodologies for N 4 Acetylphenyl 4 Nitrobenzamide and Analogues

Theoretical Frameworks for Correlating Molecular Structure with Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are prominent computational techniques that create mathematical models to predict the properties and biological activities of compounds. aidic.itwikipedia.orgresearchgate.net These models are built upon statistical methods that correlate molecular descriptors—numerical representations of a molecule's structure and physicochemical properties—with observed experimental data. researchgate.netnih.govconicet.gov.ar The underlying assumption is that molecules with similar structures will exhibit similar properties and activities. aidic.it

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a predictive method that relates the structural features of molecules to their physicochemical properties. aidic.it This approach is increasingly used as an alternative to experimental testing for determining properties such as melting point, boiling point, and solubility. aidic.itanr.fr

Calculation and Application of Molecular Descriptors

Molecular descriptors are numerical values that characterize the structure and properties of a molecule. uni-bonn.deucdavis.edu They are essential for developing QSPR models and can be classified based on their dimensionality (0D, 1D, 2D, 3D, and 4D). e-bookshelf.deresearchgate.net These descriptors can be calculated from the molecular structure using various software packages. ucdavis.edue-bookshelf.de

The process of building a robust QSPR model involves several key steps:

Data Set Selection: A large and diverse dataset of molecules with known experimental values for the property of interest is required. ucdavis.edu

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. ucdavis.edu

Feature Selection: Statistical methods are employed to identify the most relevant descriptors that correlate with the property being modeled, while discarding irrelevant or highly correlated ones. ucdavis.edu

Model Development: The dataset is typically divided into a training set, used to build the model, and a validation or test set, used to assess its predictive power. ucdavis.edu

Table 1: Common Types of Molecular Descriptors Used in QSPR/QSAR

| Descriptor Type | Description | Examples |

| Constitutional (0D/1D) | Based on the molecular formula and connectivity. | Molecular Weight, Atom Count, Bond Count |

| Topological (2D) | Describe the 2D representation of the molecule, including size, shape, and branching. | Connectivity Indices, Wiener Index |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Derived from quantum mechanical calculations. | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Physicochemical | Experimentally or empirically derived properties. | LogP (octanol-water partition coefficient), Molar Refractivity |

Predictive Models for Physico-Chemical Parameters

QSPR models are developed to predict a wide array of physicochemical properties. researchgate.net For instance, models have been successfully created to predict properties like boiling points, vapor pressures, and flash points for various classes of organic compounds, including amines and organic peroxides. aidic.it These predictive models are often developed using statistical techniques such as Multi-Linear Regression (MLR), which establishes a linear relationship between the selected descriptors and the property of interest. aidic.itkg.ac.rs The quality and reliability of these models are crucial, especially for regulatory purposes where they can serve as alternatives to experimental measurements. aidic.it

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodology and Theoretical Insights)

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that variations in the biological activity within a series of related compounds are dependent on the changes in their molecular features. researchgate.net QSAR models are invaluable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and providing insights into the mechanism of action. researchgate.netnih.gov

For N-phenylbenzamide derivatives, which include N-(4-acetylphenyl)-4-nitrobenzamide, QSAR studies have been employed to understand their antimicrobial activity. nih.gov These studies have revealed that factors such as molecular weight, total energy, and electrophilicity play a significant role in their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Design of Molecular Libraries for SAR Exploration

The systematic exploration of Structure-Activity Relationships (SAR) often begins with the design and synthesis of a focused compound library. nih.govnih.gov The goal of library design is to cover a significant and relevant portion of chemical space with a manageable number of compounds, thereby maximizing the diversity and potential for identifying active molecules. stanford.edu

Key considerations in designing molecular libraries for SAR studies include:

Scaffold Selection: A common molecular framework, or scaffold, is chosen as the starting point. nih.gov

Substituent Variation: A diverse set of substituents are systematically introduced onto the scaffold to probe the effects of different chemical features on activity. nih.gov

Physicochemical Properties: The designed compounds are often filtered based on physicochemical properties, such as those defined by Lipinski's "Rule of Five," to ensure drug-like characteristics. stanford.edu

For example, a library of N-phenylbenzamide analogues could be designed by systematically varying the substituents on both the phenyl ring and the benzamide (B126) moiety to explore the impact of electronic and steric factors on their biological activity.

Computational Approaches to Analyze Structure-Activity Correlations

A variety of computational methods are used to analyze the data generated from SAR studies and to build robust QSAR models. uni-bonn.denih.gov These methods can range from simple linear regression to more complex machine learning algorithms. conicet.gov.aroncodesign-services.com

Common computational approaches include:

Multiple Linear Regression (MLR): This statistical method is used to develop a linear equation that correlates biological activity with a set of molecular descriptors. researchgate.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN) are capable of modeling complex, non-linear relationships between molecular structure and activity. conicet.gov.ar

3D-QSAR Methods: Approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the 3D electrostatic and steric fields of molecules to correlate them with biological activity. nih.gov These methods provide intuitive 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov

For N-phenylbenzamides, CoMFA and CoMSIA studies have suggested that for anti-Gram-positive activity, electropositive groups around one benzene (B151609) ring and electronegative groups around the carbonyl oxygen are beneficial. nih.gov Conversely, for anti-Gram-negative activity, hydrophobic and bulky groups at specific positions are desirable. nih.gov These computational insights provide a rational basis for the design of more potent analogues.

Molecular Docking for Understanding Structural Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target at the molecular level. While specific molecular docking studies on this compound are not extensively available in publicly accessible literature, analysis of its structural analogues provides significant insights into its potential binding modes and therapeutic targets.

By examining docking studies of compounds containing the 4-acetylphenyl moiety and 4-nitrobenzamide (B147303) derivatives, we can infer the likely interactions that this compound could form within a protein's active site. These interactions are crucial for its biological activity and are primarily governed by the molecule's functional groups: the acetyl group, the nitro group, and the central amide linkage.

Key Inferred Interactions:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (from the N-H) and acceptor (from the C=O). This allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, asparagine, and glutamine. The oxygen atom of the acetyl group (-COCH₃) and the oxygen atoms of the nitro group (-NO₂) also serve as potent hydrogen bond acceptors.

Electrostatic and Aromatic Interactions: The nitro group, being highly electron-withdrawing, contributes to the electronic profile of the benzamide ring, potentially engaging in electrostatic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.govresearchgate.net The acetylphenyl ring can similarly participate in such aromatic interactions.

Docking studies on structurally similar compounds have shown that these molecules can bind to a variety of protein targets, suggesting a broad potential for therapeutic applications. For instance, derivatives of 4-nitrobenzamide have been docked against enzymes like α-glucosidase, α-amylase, and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netnih.govresearchgate.net Similarly, compounds bearing the 4-acetylphenyl group have been evaluated for their binding to targets such as SIRT2, EGFR, and Mycobacterium tuberculosis proteins. mdpi.comnih.gov

The following tables summarize the molecular docking findings for analogues of this compound, providing a basis for understanding its potential structural interactions.

Table 1: Molecular Docking Data for 4-Nitrobenzamide Analogues

| Analogue | Protein Target | Key Interacting Residues | Inferred Interaction Type | Reference |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Asp:349 | Charge-charge interaction | nih.govresearchgate.net |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Phe:298 | Pi-Pi stacking with NO₂ group | nih.govresearchgate.net |

| Nitro-substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | Not specified | Binding influenced by the number and orientation of nitro groups | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Table 2: Molecular Docking Data for N-(4-acetylphenyl) Analogues

| Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | Sirtuin 2 (SIRT2) | -8.5 | Not specified | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | Epidermal Growth Factor Receptor (EGFR) | -8.2 | Not specified | mdpi.com |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium Tuberculosis (PDB ID: 1HZP) | -8.5 | Not specified | nih.gov |

| N-(4-acetylphenyl)-4-amino-8,10-dimethylpyrido[2′,3′:3,4]pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine-3-carboxamide | Not specified (Doxorubicin target PDB ID: 5IVE) | -7.8585 | Tyr 409, Tyr 472 | nih.gov |

| 1-[(4-Acetylphenyl)sulfonyl]-4-phenylpiperazine | α-Glucosidase | Not specified | Not specified | pjps.pk |

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-4-nitrobenzamide?

The compound can be synthesized via the Schotten-Baumann reaction , a widely used method for amide bond formation. For example:

- React 4-nitrobenzoyl chloride with 4-aminoacetophenone in dichloromethane (DCM) in the presence of a base like trimethylamine (TEA).

- Stir the mixture for 30–60 minutes at room temperature, followed by purification via column chromatography or recrystallization . Alternative routes may involve solid acid catalysts (e.g., sulfonated fluoropolymer-copolymers) for improved yields and reduced side reactions, as demonstrated in related nitrobenzamide syntheses .

Key Considerations :

- Monitor reaction progress using TLC (e.g., chloroform/diethyl ether/n-hexane solvent systems).

- Optimize stoichiometry (1:1 molar ratio of acyl chloride to amine) to minimize unreacted starting materials.

Q. How is this compound characterized post-synthesis?

Standard characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for acetyl (δ ~2.6 ppm, singlet) and nitrobenzamide aromatic protons (δ ~8.3–8.4 ppm, AA'BB' pattern).

- ¹³C NMR : Carbonyl signals at δ ~165 ppm (amide) and ~200 ppm (acetyl) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₃N₂O₄: 285.0874) .

- UV-Vis Spectroscopy : Absorbance maxima at ~239 nm and ~290 nm due to nitro and aromatic chromophores .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound?

Crystallization difficulties are common due to:

- Planar aromatic systems : Hindered packing in non-polar solvents.

- Solvent selection : Use DMSO or DMF for slow evaporation.

- Twinned data : Employ SHELXL for refinement (high-resolution data) or SHELXD for structure solution in cases of twinning .

Example Workflow :

Q. What pharmacological targets are plausible based on structural analogs?

Structural analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit:

- Neurokinin-2 antagonism : Potency in receptor binding assays (IC₅₀ < 1 µM) .

- Antitumor activity : Inhibition of kinase pathways (e.g., EGFR) via nitro group-mediated redox cycling .

- Antimicrobial potential : Disruption of bacterial folate synthesis via competitive enzyme inhibition .

Methodological Recommendations :

- Conduct molecular docking (AutoDock Vina) to predict binding to acetylcholinesterase or kinases.

- Validate via in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).

Q. How can mass spectrometry elucidate fragmentation pathways of this compound?

ESI-MS/MS analysis reveals:

- Pathway 1 : Cleavage of the amide bond, yielding (4-nitrobenzoyl) fragment (m/z 150) and acetylphenylamine (m/z 135).

- Pathway 2 : Loss of NO• radical (Δm/z -30) from the nitro group, generating a resonance-stabilized cation (m/z 120) .

Data Interpretation Tips :

- Compare experimental HRMS data with theoretical isotopic patterns (e.g., using Bruker DataAnalysis).

- Use CID (Collision-Induced Dissociation) to probe stability of nitro and acetyl groups.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for nitrobenzamide derivatives?

Variations in yield (e.g., 70–90%) may stem from:

- Catalyst efficiency : Solid acid catalysts (e.g., beta zeolites) improve yields vs. homogeneous bases .

- Solvent polarity : Polar aprotic solvents (e.g., DCM vs. THF) influence reaction kinetics.

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) .

Recommendation : Replicate conditions from peer-reviewed protocols (e.g., Patent US11834389) and validate via NMR purity checks .

Applications in Material Science

Q. Can this compound serve as a monomer for high-performance polymers?

Yes. Similar nitrobenzamide derivatives are used in:

- Polyimide synthesis : Thermal stability (>300°C) via imidization of diamines .

- Liquid crystals : Nitro groups enhance polarizability for electro-optic applications.

Synthesis Protocol :

- React with 4,4'-diaminodiphenyl sulfone in NMP at 180°C for 24 hours.

- Characterize via TGA and DSC for thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.